1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c21-20(22,23)28-16-7-5-14(6-8-16)24-19-25-15(12-29-19)11-18(27)26-10-9-13-3-1-2-4-17(13)26/h1-8,12H,9-11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAINWJXUNDFSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Trifluoromethoxy Phenyl Group: The trifluoromethoxy phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Indoline: The final step involves coupling the thiazole derivative with indoline under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted thiazoles.
Scientific Research Applications
1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Thiazole Substituent Variations
Core Scaffold Modifications
- Indoline vs. Indole : Replacement of indoline (saturated bicyclic structure) with indole (aromatic) alters conformational flexibility and electron density, impacting target interactions .
- Ethanone Linker: The ethanone bridge is critical for spatial orientation. Analogous compounds with ester or amide linkers (e.g., ’s quinazolinones) exhibit reduced metabolic stability compared to ketones .
Antiparasitic and Antiproliferative Activity
- Pyridine-based ethanones (e.g., UDO and UDD in ) inhibit CYP51 in Trypanosoma cruzi with EC₅₀ values comparable to posaconazole . The trifluoromethoxy group in the target compound may enhance membrane penetration, improving antiparasitic efficacy.
- Thiazole-imidazole hybrids () demonstrate tubulin polymerization inhibition (IC₅₀: 0.5–2.0 µM), suggesting the target’s thiazole-indoline scaffold could similarly target microtubules .
Biological Activity
1-(Indolin-1-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)ethanone, with the CAS number 1171238-35-9, is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes an indoline moiety and a thiazole derivative, which are known for their diverse pharmacological properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as an anti-HBV (Hepatitis B Virus) agent and its effects on cancer cell lines.
Anti-HBV Activity
Recent studies have indicated that derivatives of this compound exhibit significant anti-HBV activity. For instance, one study demonstrated that certain derivatives could suppress HBV DNA replication effectively in both wild-type and resistant strains, highlighting their potential as immunomodulatory agents against HBV infection .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, including HT29 adenocarcinoma cells and H460 lung cancer cells. The presence of specific substituents on the phenyl ring enhances its anticancer efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-HBV | Significant suppression of HBV DNA replication | |
| Anticancer | Growth inhibition in HT29 and H460 cells | |
| Antibacterial | Inhibition against E. coli and S. aureus |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Trifluoromethoxy | Enhanced potency against cancer | |
| Chlorine substitution | Increased antibacterial activity |
Case Study 1: Anti-HBV Efficacy
A study involving thirty-seven derivatives of the compound found that one particular derivative, designated as 11a, exhibited remarkable efficacy in suppressing HBV replication. The study utilized both in vitro assays and cellular models to confirm this activity, providing a promising avenue for the development of new anti-HBV therapies .
Case Study 2: Anticancer Activity Assessment
In another investigation, the anticancer properties were assessed using various cell lines. The compound demonstrated significant cytotoxic effects on HT29 adenocarcinoma cells with IC50 values indicating potent activity. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy against cancer .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to verify indoline’s aromatic protons (δ 6.5–7.5 ppm) and trifluoromethoxy group (δ 4.3–4.7 ppm for CF₃O) .
- X-ray Crystallography : Resolves spatial arrangement of the thiazole-indoline core and confirms dihedral angles between aromatic planes .
- HPLC-MS : Ensures >95% purity and detects byproducts (e.g., unreacted thiourea derivatives) .
What in vitro assays are appropriate for preliminary evaluation of its biological activity?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., kinase or protease assays) to screen for target engagement .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility Studies : Measure logP values via shake-flask method to assess pharmacokinetic potential .
How can reaction conditions be optimized to improve yield during the thiazole ring formation?
Q. Advanced Research Focus
- DoE Approach : Vary parameters systematically (e.g., temperature, solvent ratio) to identify optimal conditions. Evidence suggests ethanol/water mixtures (3:1) at 80°C enhance cyclization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure, reducing reaction time from 12h to 6h .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
How should researchers address contradictory bioactivity data across studies?
Q. Advanced Research Focus
- Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For example, discrepancies in IC₅₀ values may arise from differing ATP levels in kinase assays .
- Metabolite Interference : Perform LC-MS to check for compound degradation in cell media, which may produce inactive metabolites .
- Structural Confirmation : Re-characterize batches via XRD to rule out polymorphic variations affecting activity .
What computational methods predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR), focusing on thiazole’s hydrogen bonding with catalytic lysine residues .
- MD Simulations : Simulate 100 ns trajectories in GROMACS to assess stability of the trifluoromethoxy group in hydrophobic pockets .
- QSAR Modeling : Train models on indoline-thiazole derivatives to correlate substituent effects (e.g., electron-withdrawing CF₃O) with activity .
What strategies validate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze via UPLC to identify hydrolysis-prone sites (e.g., ketone bridge) .
- Plasma Stability Assays : Incubate with human plasma and quantify parent compound degradation using LC-MS/MS .
- Light Exposure Tests : Monitor photodegradation under ICH Q1B guidelines, noting indoline’s susceptibility to UV-induced ring-opening .
How can structure-activity relationship (SAR) studies guide further derivatization?
Q. Advanced Research Focus
- Core Modifications : Replace indoline with quinoline to test π-stacking efficiency; shows similar scaffolds improve anticancer activity .
- Substituent Effects : Compare trifluoromethoxy (-OCF₃) with methoxy (-OCH₃) to evaluate electron-withdrawing impacts on target binding .
- Bioisosteric Replacement : Substitute thiazole with oxadiazole (e.g., ) to modulate solubility without losing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
